![molecular formula C9H8F3NO2S B2829264 N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide CAS No. 2279123-59-8](/img/structure/B2829264.png)
N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide
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Description
Synthesis Analysis
The synthesis of compounds similar to “N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide” has been discussed in various studies. For instance, trifluoromethylpyridines, which share the trifluoromethyl group with the compound , have been synthesized and used as key structural motifs in active agrochemical and pharmaceutical ingredients . Trifluoromethyl ketones (TFMKs) are also valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons .Scientific Research Applications
Chemoselective Acetylation in Drug Synthesis
The chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, using immobilized lipase as a catalyst, highlights a process optimization for the synthesis of antimalarial drugs. This approach provides insights into sustainable and selective synthesis methods applicable in pharmaceutical manufacturing (Magadum & Yadav, 2018).
Anti-inflammatory and Anti-arthritic Properties
Research on N-(2-hydroxy phenyl) acetamide demonstrates its potential anti-inflammatory and anti-arthritic properties, offering a basis for developing new therapeutic agents. This compound showed significant effects in reducing pro-inflammatory cytokines and oxidative stress markers in animal models (Jawed et al., 2010).
Metabolic Pathways and Toxicity Studies
Studies on the metabolism of similar compounds, such as chloroacetamide herbicides, provide insights into the biochemical transformation processes, which are crucial for understanding the environmental impact and potential toxicity of chemical compounds (Coleman et al., 2000).
Photodegradation Research
Research into the photodegradation of flutamide, a compound with a similar trifluoromethyl group, under different solvent conditions reveals the pathways and mechanisms involved in the degradation of organic pollutants. This information is valuable for environmental cleanup and the design of drugs with reduced environmental impact (Watanabe et al., 2015).
Antibacterial Activity of Triazine Derivatives
The synthesis of new lamotrigine analogs with a fluorine substitution, starting from aryl-amination of compounds like N-{2-Hydroxy-5-[(trifluoromethyl)thio]phenyl}acetamide, and their evaluation as antibacterial agents, showcases the potential for developing novel antibiotics. Some compounds exhibited significant activity against various bacterial strains, underscoring the importance of chemical modification in drug discovery (Alharbi & Alshammari, 2019).
properties
IUPAC Name |
N-[2-hydroxy-5-(trifluoromethylsulfanyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2S/c1-5(14)13-7-4-6(2-3-8(7)15)16-9(10,11)12/h2-4,15H,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAGVPRWLBDYWOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)SC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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